![molecular formula C9H8N2O2 B018239 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one CAS No. 155818-89-6](/img/structure/B18239.png)

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one” is a chemical compound that has been studied for its potential applications in the field of medicine . It has been found to have potent activities against FGFR1, 2, and 3 , and it has been suggested as a novel scaffold for the development of potent HNE inhibitors .

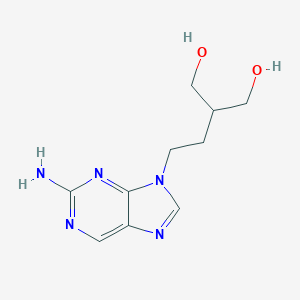

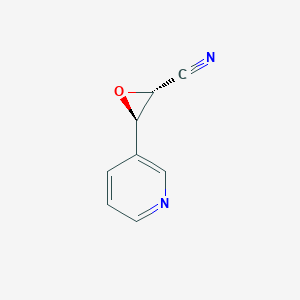

Molecular Structure Analysis

The molecular formula of “1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one” is C9H8N2O2 . The molecular weight is 176.17 . Unfortunately, the specific details about the molecular structure are not available in the search results.Aplicaciones Científicas De Investigación

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, have shown potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Cancer Therapy

The compound has been used in the development of treatments for several types of cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis .

Inhibition of Cell Migration and Invasion

In vitro studies have shown that this compound can significantly inhibit the migration and invasion of cancer cells . This is particularly important in preventing the spread of cancer to other parts of the body.

Drug Development

Given its low molecular weight and potent activity, this compound is considered an appealing lead compound beneficial for subsequent optimization in drug development .

Study of FGFR Signaling Pathway

The FGFR signaling pathway is an important target for cancer therapeutics. This compound, as a potent FGFR inhibitor, is useful in studying the FGFR signaling pathway and its role in cancer progression and therapy resistance .

Mecanismo De Acción

Target of Action

The primary targets of 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis .

Mode of Action

This compound acts as an inhibitor of FGFRs . It binds to the FGFRs, preventing their activation and subsequent downstream signaling . This inhibition disrupts the normal functioning of these receptors, leading to changes in cellular processes controlled by FGFRs .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one disrupts these pathways, affecting various cellular processes .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .

Result of Action

The inhibition of FGFRs by 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one can lead to the inhibition of cell proliferation and induction of apoptosis, as demonstrated in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

Propiedades

IUPAC Name |

1-acetyl-2H-pyrrolo[2,3-b]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)11-5-8(13)7-3-2-4-10-9(7)11/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXCSLGFVXYJFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)C2=C1N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473716 |

Source

|

| Record name | 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |

CAS RN |

155818-89-6 |

Source

|

| Record name | 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

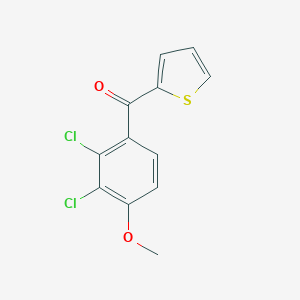

![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)

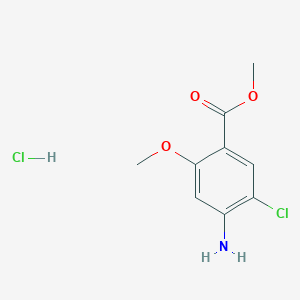

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)